molecular formula C16H11BrN4OS B294765 6-[(4-Bromophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Bromophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294765
M. Wt: 387.3 g/mol
InChI Key: APNUMONRSGLBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Bromophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

6-[(4-Bromophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of several scientific research studies due to its potential applications in various fields. This compound has been reported to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. In addition, it has also been investigated for its potential use as a fluorescent probe for metal ions.

Mechanism of Action

The mechanism of action of 6-[(4-Bromophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it has been reported to act through multiple pathways. In one study, it was found to induce apoptosis in cancer cells by activating the p53 pathway. In another study, it was reported to inhibit the growth of bacteria by disrupting the bacterial membrane. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, it was reported to have antibacterial and antifungal activities. In addition, it has also been investigated for its potential use as a fluorescent probe for metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(4-Bromophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities, which make it suitable for investigating various research questions. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 6-[(4-Bromophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential use as a fluorescent probe for metal ions. Another direction is to further investigate its mechanism of action to better understand its biological activities. In addition, it could also be investigated for its potential use as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis method of 6-[(4-Bromophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-bromoanisole with ethyl cyanoacetate in the presence of sodium ethoxide to obtain 6-[(4-bromophenoxy)methyl]-3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-7-carboxylate. This intermediate compound is then treated with hydrazine hydrate to obtain the final product, this compound. This synthesis method has been reported in several research papers and has been optimized to obtain high yields of the final product.

Properties

Molecular Formula

C16H11BrN4OS

Molecular Weight

387.3 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4OS/c17-12-6-8-13(9-7-12)22-10-14-20-21-15(18-19-16(21)23-14)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

APNUMONRSGLBFX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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